
6-Hydroxynicotinaldehyde
Overview
Description
6-Hydroxynicotinaldehyde (CAS: 106984-91-2) is a heterocyclic aldehyde with the molecular formula C₆H₅NO₂ and a molecular weight of 123.11 g/mol . It features a pyridine ring substituted with a hydroxyl (-OH) group at the 2-position and an aldehyde (-CHO) group at the 5-position, giving it the IUPAC name 2-hydroxy-5-formylpyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of nicotinaldehyde. This process typically requires the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the initial formation of nicotinaldehyde followed by selective hydroxylation. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: 6-Hydroxynicotinic acid.
Reduction: 6-Hydroxynicotinalcohol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Hydroxynicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of 6-Hydroxynicotinaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The hydroxyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Key Properties:
- Physical Properties :
- Chemical Reactivity: The hydroxyl group acts as a hydrogen-bond donor, while the aldehyde group is electrophilic, enabling participation in condensation reactions (e.g., Schiff base formation) .
- Applications: Used in synthesizing TRPV6 calcium channel inhibitors, where its pyridone derivative mimics the hydrogen-bonding properties of capsaicin’s phenolic hydroxyl group .
Comparison with Similar Compounds
The structural and functional attributes of 6-hydroxynicotinaldehyde are compared below with five analogs: 6-Methoxynicotinaldehyde, 6-Phenylnicotinaldehyde, 6-Methoxy-4-methylnicotinaldehyde, 6-Aminonicotinaldehyde hydrochloride, and 6-Chloro-5-iodonicotinic acid.
Table 1: Comparative Analysis of Key Parameters
Key Findings:
Substituent Effects on Reactivity and Solubility :
- Hydroxyl (-OH) vs. Methoxy (-OCH₃) : The hydroxyl group in this compound enhances water solubility (53 g/L) compared to its methoxy analog, which likely has lower polarity . The methoxy group, however, improves lipophilicity, making it suitable for membrane-permeable drug candidates .
- Aldehyde (-CHO) vs. Carboxylic Acid (-COOH) : 6-Chloro-5-iodonicotinic acid replaces the aldehyde with a carboxylic acid, increasing molecular weight (283.45 g/mol) and altering reactivity toward electrophilic substitution .
Biological Activity: this compound’s pyridone derivative is critical in TRPV6 inhibitor design due to its hydrogen-bonding capability, mimicking capsaicin’s phenolic hydroxyl group . In contrast, 6-phenylnicotinaldehyde’s bulky phenyl group may hinder receptor binding but improve thermal stability .
Safety Considerations: this compound is classified as an irritant (Xi), requiring protective equipment during handling . Its amino derivative (6-aminonicotinaldehyde hydrochloride) poses additional risks due to the corrosive hydrochloride salt .
Biological Activity
6-Hydroxynicotinaldehyde (6-HNA), a derivative of nicotinic aldehyde, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of 6-HNA, exploring its pharmacological properties, mechanisms of action, and relevant case studies to illustrate its applications in various fields.
This compound has the molecular formula and a molecular weight of 137.11 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO), which contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₆H₅NO₂ |
Molecular Weight | 137.11 g/mol |
Melting Point | 223 °C |
Solubility | Soluble in water |
Antioxidant Properties
Research indicates that 6-HNA exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that 6-HNA effectively reduced the levels of reactive oxygen species (ROS) in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In animal models, treatment with 6-HNA resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in managing conditions characterized by chronic inflammation .
Neuroprotective Effects
Recent research highlights the neuroprotective effects of 6-HNA. It was found to enhance neuronal survival under conditions of hypoxia and oxidative stress, potentially through the activation of neuroprotective signaling pathways. This suggests its applicability in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antioxidant Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various compounds, including 6-HNA. The results indicated that 6-HNA exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid, making it a candidate for further development in antioxidant therapies .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of 6-HNA against Staphylococcus aureus, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to control groups. This supports the potential use of 6-HNA in topical formulations for skin infections .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By donating electrons, 6-HNA neutralizes free radicals, thus preventing cellular damage.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.
- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, reducing cytokine production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Hydroxynicotinaldehyde, and how can their efficiency be validated?
- Methodological Answer : Synthesis typically involves oxidation of 6-hydroxynicotine derivatives or regioselective formylation of hydroxypyridines. To validate efficiency:
- Compare yields across methods (e.g., Vilsmeier-Haack vs. directed lithiation-formylation).
- Characterize products using HPLC or GC-MS to assess purity .
- Cross-verify spectral data (e.g., H NMR: aldehyde proton at δ 9.8–10.2 ppm; IR: C=O stretch ~1680–1720 cm) with literature or databases like NIST Chemistry WebBook .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Store in airtight containers under inert gas (N/Ar) at room temperature (10–30°C) to prevent aldehyde oxidation .
- Conduct stability assays via periodic HPLC analysis over 24–72 hours under experimental conditions (e.g., aqueous vs. anhydrous solvents) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- FT-IR : Identify aldehyde (C=O) and hydroxyl (O-H) functional groups. Prepare KBr pellets for solid samples or use ATR for liquids .
- NMR : Use DMSO-d as a solvent to observe exchangeable hydroxyl protons. Compare C NMR shifts with computed spectra (DFT methods) to resolve ambiguities .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 138.04 (CHNO) and fragmentation patterns .
Q. How can researchers identify reliable primary literature on this compound?
- Methodological Answer :
- Use academic databases (SciFinder, Reaxys) with search terms like "this compound synthesis" or "2-hydroxypyridine-5-carboxaldehyde reactivity."
- Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) and cross-check data against NIST or PubChem .
- Avoid non-peer-reviewed sources (e.g., ) per reliability guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in nucleophilic addition reactions?
- Methodological Answer :
- Design a factorial experiment varying temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst (e.g., protic acids vs. Lewis acids).
- Monitor progress via in situ IR or LC-MS. Use ANOVA to identify significant factors affecting yield and selectivity .
- Address side reactions (e.g., over-oxidation) by adding radical scavengers or optimizing stoichiometry .
Q. What strategies resolve contradictions in reported reactivity of this compound across studies?
- Methodological Answer :
- Perform meta-analysis of literature to identify variables (e.g., solvent, pH) causing divergent results.
- Replicate key experiments under standardized conditions, documenting O/moisture levels.
- Use computational chemistry (e.g., Gaussian) to model reaction pathways and compare activation energies .
Q. How can researchers design interdisciplinary studies integrating this compound into bioorganic or materials science applications?
- Methodological Answer :
- Biochemistry : Screen for enzyme inhibition (e.g., dehydrogenases) via kinetic assays (UV-Vis monitoring of NADH depletion).
- Materials Science : Functionalize polymers via aldehyde-amine coupling; characterize using TGA (thermal stability) and SEM (morphology).
- Collaborate with computational chemists to predict binding affinities or material properties .
Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?
- Methodological Answer :
- For dose-response: Fit data to Hill or Logit models using nonlinear regression (e.g., GraphPad Prism). Report EC values with 95% confidence intervals .
- For kinetics: Apply pseudo-first-order approximations or use global fitting for multi-step mechanisms. Validate with residual plots and AIC/BIC criteria .
- Address outliers via Grubbs’ test and report uncertainty propagation in final conclusions .
Q. Data Presentation and Reproducibility Guidelines
- Tables : Include processed data (e.g., reaction yields, spectral peaks) in the main text; raw data in appendices .
- Figures : Use scatter plots for kinetic data (time vs. conversion) or bar charts for comparative yields. Annotate with error bars (±SD) .
- Reproducibility : Document instrument calibration (e.g., NMR shimming, HPLC column batches) and raw data archiving protocols .
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)7-3-5/h1-4H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMAFTGGYPBHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446303 | |
Record name | 6-Hydroxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106984-91-2 | |
Record name | 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106984-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxynicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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